2-Phenyl-3-(phenylsulfanyl)furan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105621-13-4 |
|---|---|
Molecular Formula |
C16H12OS |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-phenyl-3-phenylsulfanylfuran |
InChI |
InChI=1S/C16H12OS/c1-3-7-13(8-4-1)16-15(11-12-17-16)18-14-9-5-2-6-10-14/h1-12H |
InChI Key |
HMRIBXYGIAINDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CO2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenyl 3 Phenylsulfanyl Furan and Analogues
Direct Synthetic Routes to 2-Phenyl-3-(phenylsulfanyl)furan
Direct synthetic routes are highly sought after in organic synthesis for their efficiency and atom economy. For this compound, this would involve the simultaneous or sequential formation of the furan (B31954) ring and the introduction of the phenyl and phenylsulfanyl substituents.
The development of novel synthetic pathways for molecules like this compound often draws inspiration from methodologies established for analogous compounds. For instance, the synthesis of 2-phenyl-3-(phenylselanyl)benzo[b]furan has been achieved, providing a template for the potential synthesis of the target compound. nih.govnih.gov A plausible approach could involve a palladium-catalyzed coupling reaction. One such strategy could start from a suitably substituted alkyne and an aryl halide, followed by an electrophilic cyclization that incorporates the phenylsulfanyl group.
The optimization of reaction conditions is a critical step in any synthetic endeavor to maximize the yield and selectivity of the desired product. Drawing parallels from the synthesis of related 3-selanylbenzo[b]furans, key parameters to optimize would include the choice of catalyst, solvent, temperature, and reaction time. nih.gov For a potential palladium-catalyzed cyclization, different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands could be screened to find the most effective combination.
The choice of the phenylsulfanylating agent would also be crucial. Reagents like diphenyl disulfide (PhSSPh) or benzenethiol (B1682325) (PhSH) in the presence of an oxidant could be employed. The optimization table below, based on analogous selanylation reactions, illustrates the type of parameters that would be investigated. nih.gov
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | THF | 25 | 12 | Low |
| 2 | PdCl₂(PPh₃)₂ | DMF | 80 | 6 | Moderate |
| 3 | CuI (co-catalyst) | Acetonitrile | 60 | 8 | Improved |
This table is a hypothetical representation of an optimization study for the synthesis of this compound based on analogous reactions.
Precursor Synthesis and Derivatization Approaches
This strategy involves the stepwise construction of the target molecule, starting with the synthesis of a key intermediate, such as 2-phenylfuran (B99556), followed by the introduction of the phenylsulfanyl group.
The synthesis of 2-phenylfuran is a well-established process. A common method involves the Negishi coupling of a furyl-zinc reagent with bromobenzene, catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0). prepchem.com This reaction typically proceeds with good yield and provides a reliable source of the 2-phenylfuran core, which can then be further functionalized.
Another approach to furan synthesis involves the cyclization of appropriate precursors. For example, the reaction of β-keto compounds with vinyl dichlorides, promoted by a base, can yield 2,3,5-trisubstituted furans. organic-chemistry.org By carefully selecting the starting materials, this method could be adapted to produce a 2-phenylfuran derivative ready for subsequent phenylsulfanyl group introduction.
Once 2-phenylfuran is synthesized, the next step is the introduction of the phenylsulfanyl group at the 3-position. This can be achieved through electrophilic substitution. The furan ring is susceptible to electrophilic attack, and the 2-phenyl group would direct the incoming electrophile to the 5-position or the 3-position. To achieve regioselectivity for the 3-position, a directed metalation approach could be employed. This would involve the deprotonation of 2-phenylfuran at the 3-position using a strong base like n-butyllithium, followed by quenching the resulting anion with a sulfur electrophile such as diphenyl disulfide.
Alternatively, methods developed for the selenylation of benzo[b]furans could be adapted. nih.govresearchgate.net For example, the reaction of 2-phenylfuran with a phenylsulfanylating agent in the presence of a suitable Lewis or Brønsted acid could promote the desired substitution.
A variety of strategies exist for the formation of the furan ring itself, which could be adapted for the synthesis of this compound. organic-chemistry.org The Paal-Knorr furan synthesis, which involves the dehydration of a 1,4-dicarbonyl compound, is a classic method. A 1,4-dicarbonyl precursor bearing the necessary phenyl and phenylsulfanyl groups could be cyclized under acidic conditions to form the target furan.
More modern methods include gold- or platinum-catalyzed cycloisomerization reactions of alkynyl alcohols or epoxides. organic-chemistry.orgorgsyn.org For instance, a homopropargyl alcohol with a phenyl group at the alkyne terminus and a phenylsulfanyl group at the appropriate position on the backbone could be cyclized to form the 2,3-disubstituted furan. The exploration of such catalytic systems offers a powerful and flexible approach to constructing the furan core with the desired substitution pattern. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.gov
Advanced Synthetic Techniques
Modern organic synthesis provides a toolkit of advanced methods for the construction of complex heterocyclic systems. In the context of sulfur-containing furans, electrochemical and catalytic approaches have emerged as powerful strategies for the precise installation of desired functionalities.
Electrochemical Synthesis Analogies for Sulfur-Containing Furans
Electrochemical synthesis, which utilizes electric current to drive chemical reactions, offers a unique and often milder alternative to traditional reagent-based transformations. While direct electrochemical synthesis of this compound is not extensively documented, analogies from the synthesis of other sulfur-containing organic molecules provide a conceptual framework.
Electrochemical methods can be employed to generate reactive sulfur species under controlled conditions. For instance, the electrochemical reduction of elemental sulfur can produce sulfide (B99878) ions, while oxidation can yield sulfites and sulfates. scirp.org A key strategy involves the generation of a phenylsulfanyl radical or anion from a precursor like diphenyl disulfide or thiophenol. This reactive intermediate could then be coupled with a pre-functionalized furan ring.
One potential pathway involves the cathodic reduction of diphenyl disulfide to generate the thiophenolate anion. This nucleophile could then react with a 2-phenylfuran bearing a suitable leaving group, such as a halide, at the 3-position. Conversely, anodic oxidation could generate a sulfenyl radical for electrophilic attack on the furan ring.
Recent advancements have demonstrated the electrochemical synthesis of complex organopolysulfides through processes like the cleavage of a P–S bond and subsequent sulfur radical addition. nih.gov This highlights the potential of electrosynthesis to form sulfur-sulfur and carbon-sulfur bonds selectively. nih.gov The application of an external electric field can trigger intramolecular rearrangements and radical additions, suggesting that a carefully designed electrochemical cell could facilitate the direct sulfenylation of a 2-phenylfuran substrate. nih.gov
Table 1: Conceptual Electrochemical Approaches for Thiofuran Synthesis
| Electrode Process | Precursor(s) | Reactive Intermediate | Potential Reaction with Furan Substrate |
|---|---|---|---|
| Cathodic Reduction | Diphenyl disulfide ((PhS)₂) | Thiophenolate anion (PhS⁻) | Nucleophilic substitution on 3-halo-2-phenylfuran |
| Anodic Oxidation | Thiophenol (PhSH) | Phenylsulfanyl radical (PhS•) | Radical addition/substitution on 2-phenylfuran |
Catalytic Approaches in Furan Annulation and Functionalization
Catalysis offers a cornerstone for the efficient and selective synthesis of substituted furans. Methods involving organometallic reagents and transition metals are particularly prominent for the functionalization of the furan core.
A powerful strategy for the sequential difunctionalization of furans at the 2- and 3-positions involves the use of a sulfoxide (B87167) directing group coupled with magnesium-based reagents. sci-hub.sersc.org This approach allows for precise, stepwise introduction of different substituents. The synthesis begins with a 2-(p-methoxyphenylsulfinyl)furan. This starting material undergoes deprotonation at the 3-position using a reagent like TMPMgCl·LiCl. The resulting magnesium reagent can then be converted to a zinc reagent and coupled with an aryl halide in a palladium-catalyzed Negishi cross-coupling to install the phenyl group at the 3-position. Subsequently, the sulfoxide group at the 2-position is exchanged for a magnesium reagent using iPrMgCl·LiCl, which can then be coupled with another electrophile to yield the 2,3-disubstituted furan. sci-hub.se While this example illustrates the reverse substitution pattern, the principle demonstrates a robust catalytic method for achieving 2,3-diarylfurans with sulfur-based functionalities.
Another relevant catalytic strategy involves the use of thiols as promoters in acid-catalyzed reactions of furans. rsc.orgrsc.orgresearchgate.net Research has shown that in the condensation of 2-alkylfurans with ketones, the presence of a thiol promoter can significantly enhance reaction rates and yields of the desired coupled products. rsc.orgrsc.org The thiol is believed to reduce the energy barrier of the rate-determining dehydration step in the reaction pathway. rsc.orgrsc.orgresearchgate.net This principle of thiol promotion could be extrapolated to the functionalization of a pre-formed 2-phenylfuran ring, where a thiol could facilitate the introduction of a substituent at the 3-position via an acid-catalyzed electrophilic substitution mechanism.
Table 2: Catalytic Functionalization of Furan Derivatives
| Catalytic Method | Key Reagents | Position(s) Functionalized | Reaction Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sulfoxide-Magnesium Exchange | TMPMgCl·LiCl, iPrMgCl·LiCl, Pd(PPh₃)₄ | 2 and 3 | Directed Metalation, Cross-Coupling | 68-77 | sci-hub.se |
Reaction Mechanisms and Chemical Transformations of 2 Phenyl 3 Phenylsulfanyl Furan
Electrophilic and Nucleophilic Reactions of the Furan (B31954) Ring
The furan ring is a π-excessive heterocycle, rendering it highly susceptible to electrophilic attack, with reaction rates significantly faster than those of benzene. chemicalbook.com The regioselectivity of these reactions is a key aspect of its chemistry.
Electrophilic aromatic substitution in furan preferentially occurs at the C2 and C5 positions, as the cationic intermediates formed during substitution at these sites are more stabilized by resonance compared to substitution at the C3 or C4 positions. chemicalbook.comquora.com For 2-Phenyl-3-(phenylsulfanyl)furan, the C2 position is blocked by a phenyl group. The remaining positions available for substitution are C4 and C5.
Considering the directing effects of the existing substituents, the phenyl group at C2 is generally considered to be weakly deactivating or a weak directing group in the context of the highly reactive furan ring. The phenylsulfanyl group at C3, analogous to an alkoxy or alkylthio group, is expected to be an activating, ortho- and para-directing group. In this case, it would direct incoming electrophiles to the C2 and C4 positions. Given that C2 is already substituted, electrophilic attack is anticipated to occur predominantly at the C5 position, which is the other "alpha" position relative to the furan's oxygen atom and is electronically activated.
While specific studies on the electrophilic substitution of this compound are not extensively documented, the synthesis of related 2,3-disubstituted furans often involves sequential introduction of substituents. organic-chemistry.org For instance, the synthesis of 2,3-disubstituted benzo[b]furans can be achieved through the electrophilic cyclization of o-alkynylphenols, where an electrophile attacks the alkyne, leading to the formation of the furan ring with a substituent at the 3-position. nih.gov
Nucleophilic substitution reactions on the furan ring are less common and typically require the presence of strong electron-withdrawing groups to activate the ring towards such attack.
The reduced aromatic character of furan allows it to function as a diene in cycloaddition reactions, most notably the Diels-Alder or [4+2] cycloaddition. rsc.orgquimicaorganica.org This reactivity provides a powerful tool for the construction of complex polycyclic structures. nih.govnih.govmdpi.com
Furan and its derivatives can participate in various types of cycloadditions, including [4+2], [3+2], and photochemical cycloadditions. quimicaorganica.orgacs.orgnih.govrsc.orgyoutube.com Although specific examples involving this compound as the diene are not readily found in the literature, it is expected to react with a range of dienophiles, particularly those that are electron-deficient, to yield 7-oxabicyclo[2.2.1]heptene derivatives. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic and steric properties of both the furan derivative and the reacting dienophile.
Transformations of the Phenylsulfanyl Group
The phenylsulfanyl substituent offers a versatile handle for further synthetic modifications, primarily through oxidation of the sulfur atom or cleavage of the carbon-sulfur bond.
A variety of oxidizing agents can be employed for this purpose. A highly relevant example is the oxidation of 2-phenyl-3-(phenylsulfanyl)naphtho[1,2-b]furan, a structurally analogous compound, to 2-phenyl-3-(phenylsulfinyl)naphtho[1,2-b]furan. This was accomplished using 3-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. nih.gov The reaction proceeds cleanly, demonstrating the feasibility of selective oxidation of the sulfur atom without affecting the furan or phenyl rings.
Further oxidation of the sulfoxide (B87167) yields the corresponding sulfone. The synthesis of phenylsulfonyl-containing furans and related heterocycles is well-established, as these compounds are valuable synthetic intermediates. researchgate.netresearchgate.netnih.gov The choice of oxidant and reaction conditions allows for the selective preparation of either the sulfoxide or the sulfone.
Table 1: Oxidation of Thioethers to Sulfoxides and Sulfones
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 2-Phenyl-3-(phenylsulfanyl)naphtho[1,2-b]furan | 3-Chloroperoxybenzoic acid (m-CPBA) | 2-Phenyl-3-(phenylsulfinyl)naphtho[1,2-b]furan | nih.gov |
| Allylic Sulfides | m-Chloroperoxybenzoic acid (m-CPBA) | Allylic Sulfoxides | nih.gov |
The carbon-sulfur bond of the phenylsulfanyl group can be cleaved under reductive conditions, a process known as desulfurization. This reaction typically results in the replacement of the phenylsulfanyl group with a hydrogen atom, effectively leading to the formation of 2-phenylfuran (B99556).
A common reagent for this transformation is Raney nickel, which is widely used for the hydrogenolysis of sulfur-containing functional groups. organic-chemistry.orgresearchgate.net Other methods for reductive desulfurization include the use of molybdenum hexacarbonyl and catalytic systems based on nickel or phosphites. organic-chemistry.orgrsc.org These methods often exhibit good functional group tolerance, suggesting they could be applicable to a complex molecule like this compound.
Table 2: Reagents for Reductive Desulfurization
| Reagent/Catalyst | Substrate Type | Reference |
|---|---|---|
| Raney Nickel | Thioethers, Thiophenes | organic-chemistry.orgresearchgate.net |
| Molybdenum Hexacarbonyl | Thiols, Disulfides | organic-chemistry.org |
| Nickel Catalysis | Aryldimethylsulfonium triflates | organic-chemistry.org |
Radical Reactions and Mechanistic Investigations
The involvement of this compound in radical reactions is less explored. However, furan derivatives are known to participate in radical processes. For instance, studies on the antioxidant properties of some 2-substituted furans indicate they can act as radical scavengers through a hydrogen atom transfer mechanism. researchgate.net
Furthermore, the synthesis of certain furan and benzofuran (B130515) derivatives proceeds through radical pathways. For example, the synthesis of β-iodovinyl sulfones can occur via a radical addition mechanism, and some benzofuran syntheses involve radical cyclization. researchgate.netresearchgate.net These examples suggest that the furan ring and the sulfur-containing substituent in this compound could be susceptible to attack by radical species or could be precursors to radical intermediates under appropriate conditions, such as exposure to radical initiators or photochemical activation. Mechanistic investigations would be necessary to fully understand the potential and pathways of such radical transformations.
Exploration of Radical Aromatic Substitution Pathways
Radical aromatic substitution on furan derivatives is a less common but significant transformation. The regioselectivity of such reactions is governed by the stability of the resulting radical intermediates. For this compound, the substitution pattern significantly influences the probable sites of radical attack.
The phenyl group at the 2-position and the phenylsulfanyl group at the 3-position exert both steric and electronic effects. The phenyl group is an electron-withdrawing group by induction but can act as a weak activating group through resonance. The phenylsulfanyl group is generally considered an ortho-, para-director in electrophilic aromatic substitution due to the lone pairs on the sulfur atom. However, in radical reactions, its influence is more complex.
Theoretical studies on simpler furan systems suggest that radical attack is most likely to occur at the C5 position, as this leads to a more stabilized radical intermediate through delocalization across the furan ring and the substituents. The presence of the bulky phenyl and phenylsulfanyl groups at C2 and C3 would sterically hinder attack at these positions and at the C4 position to some extent.
Table 1: Predicted Regioselectivity of Radical Aromatic Substitution on this compound
| Position of Attack | Predicted Stability of Radical Intermediate | Rationale |
| C2 | Low | Sterically hindered; already substituted. |
| C3 | Low | Sterically hindered; already substituted. |
| C4 | Moderate | Less sterically hindered than C2/C3, but adjacent to bulky groups. |
| C5 | High | Most favorable position for radical attack, leading to a stabilized intermediate with delocalization. |
Characterization of Reaction Intermediates and Transition States
In a hypothetical radical aromatic substitution reaction, the initial step would involve the approach of a radical species to the furan ring. The transition state for this addition would resemble the structure of the resulting radical intermediate. For attack at the C5 position, the transition state would feature an elongated C5-radical bond and a partial disruption of the furan's aromaticity.
The resulting σ-complex, or radical intermediate, would be a key species. Its stability is the primary determinant of the reaction's feasibility and regioselectivity. The unpaired electron in the C5-adduct would be delocalized over the furan ring and potentially onto the phenyl and phenylsulfanyl substituents. Electron Paramagnetic Resonance (EPR) spectroscopy would be the ideal experimental technique to detect and characterize such a radical intermediate, should it be sufficiently long-lived.
The final step of the substitution would involve the abstraction of a hydrogen atom from the C5 position by another radical, leading to the rearomatization of the furan ring and the formation of the final product. The transition state for this step would involve the simultaneous breaking of the C-H bond and the reformation of the aromatic π-system.
Table 2: Key Species in a Hypothetical Radical Aromatic Substitution at C5 of this compound
| Species | Description | Key Structural Features |
| Reactants | This compound and a radical (e.g., •R) | Planar furan ring with phenyl and phenylsulfanyl substituents. |
| Transition State 1 | Addition of the radical to the C5 position. | Elongated C5-R bond; partial sp3 hybridization at C5. |
| Radical Intermediate (σ-complex) | A delocalized radical with the new substituent at C5. | sp3 hybridized C5; unpaired electron delocalized over the ring and substituents. |
| Transition State 2 | Abstraction of the hydrogen atom from C5. | Simultaneous C-H bond breaking and π-bond formation. |
| Products | 5-Substituted-2-phenyl-3-(phenylsulfanyl)furan and H-R | Fully aromatic furan ring with the new substituent at C5. |
Theoretical and Computational Chemistry Studies on 2 Phenyl 3 Phenylsulfanyl Furan
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Phenyl-3-(phenylsulfanyl)furan. These calculations, particularly those based on Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), offer deep insights into the molecule's electronic landscape and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, orbital energies, and reactivity descriptors. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d), are instrumental in optimizing the molecular structure and determining key electronic parameters. nih.govphyschemres.org
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial outputs of DFT calculations. These frontier molecular orbitals are central to understanding the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. eurjchem.com
Table 1: Calculated Electronic Properties of this compound using DFT
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap | 4.36 |
Note: These are theoretical values for illustrative purposes.
Molecular Electron Density Theory (MEDT) provides a framework for understanding chemical reactivity based on the analysis of the electron density. researchgate.net Unlike models that focus solely on molecular orbitals, MEDT examines the changes in electron density throughout a reaction, offering a more detailed picture of bond formation and breaking. researchgate.netdntb.gov.ua For reactions involving this compound, such as cycloadditions, MEDT can elucidate the reaction mechanism, determining whether it proceeds through a concerted or stepwise pathway. researchgate.netresearchgate.net
By analyzing the topology of the Electron Localization Function (ELF), MEDT can identify the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack, providing a robust explanation for the observed regioselectivity and stereoselectivity in its reactions. nih.govmdpi.com
Reactivity Descriptors and Indices
To quantify the reactivity of this compound, various descriptors and indices derived from conceptual DFT are employed. These indices provide a numerical scale for electrophilicity and nucleophilicity and can predict the most reactive sites within the molecule.
A complementary index, the global nucleophilicity (N), characterizes the electron-donating ability of a molecule. mdpi.com By calculating these indices for this compound, its behavior as an electrophile or nucleophile in various reactions can be predicted. researchgate.netdntb.gov.ua For instance, in a potential Diels-Alder reaction, comparing the electrophilicity of this compound with that of a dienophile would indicate the feasibility and electronic demand of the reaction. researchgate.net
Table 2: Conceptual DFT Reactivity Indices for this compound
| Index | Definition | Value (eV) |
|---|---|---|
| Electronic Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | -4.07 |
| Chemical Hardness (η) | η ≈ E_LUMO - E_HOMO | 4.36 |
| Global Electrophilicity (ω) | ω = μ² / (2η) | 1.90 |
| Global Nucleophilicity (N) | N = E_HOMO(Nu) - E_HOMO(TCE) | 2.85 |
Note: These are theoretical values for illustrative purposes. TCE (tetracyanoethylene) is used as a reference for the nucleophilicity scale.
While global reactivity indices describe the molecule as a whole, local reactivity descriptors are needed to predict which atoms within the molecule are the most reactive. Fukui functions (f(r)) and Parr functions (P(r)) are powerful tools for this purpose. dntb.gov.uanih.gov The Fukui function indicates the change in electron density at a particular point in the molecule upon the addition or removal of an electron. physchemres.org This allows for the identification of the most likely sites for nucleophilic attack (where f+(r) is largest) and electrophilic attack (where f-(r) is largest). rsc.org
Parr functions, derived from the spin density distribution of the radical cation and anion of the molecule, provide a more direct and often more accurate prediction of the most electrophilic and nucleophilic centers in polar reactions. rsc.orgmdpi.com By calculating these functions for this compound, the regioselectivity of its reactions can be rationalized and predicted. For example, in an electrophilic substitution reaction, the carbon atom with the highest value of the nucleophilic Parr function (P-(k)) would be the preferred site of attack. rsc.orgresearchgate.net
Table 3: Condensed Fukui Functions and Parr Functions for Selected Atoms of this compound
| Atom | f_k^+ (Electrophilic Attack) | f_k^- (Nucleophilic Attack) | P_k^+ (Electrophilic Center) | P_k^- (Nucleophilic Center) |
|---|---|---|---|---|
| C2 | 0.12 | 0.08 | 0.15 | 0.05 |
| C3 | 0.05 | 0.15 | 0.08 | 0.20 |
| C4 | 0.18 | 0.03 | 0.22 | 0.02 |
| C5 | 0.09 | 0.11 | 0.11 | 0.13 |
Note: These are theoretical values for illustrative purposes and represent the reactivity of the furan (B31954) ring carbons.
Reaction Pathway and Energy Landscape Analysis
Computational chemistry allows for the detailed exploration of reaction pathways and the associated energy changes. By mapping the potential energy surface (PES) of a reaction involving this compound, stationary points such as reactants, products, intermediates, and transition states can be located and their energies calculated. researchgate.net
Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Computations
The study of chemical reactions at a molecular level hinges on the characterization of transition states, which are the highest energy points along a reaction pathway. Transition state optimization is a computational technique used to locate the precise geometry of these transient structures. For reactions involving substituted furans, such as cycloadditions, Density Functional Theory (DFT) methods, particularly with functionals like B3LYP, are commonly employed to find these critical points. researchgate.netnih.gov
Once a transition state is located and confirmed (typically by frequency analysis, which should yield a single imaginary frequency corresponding to the reaction coordinate), Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired chemical species. This analysis is crucial for elucidating the mechanism of a reaction, for instance, determining whether a cycloaddition reaction is concerted (a single step) or stepwise (involving an intermediate). nih.gov
For a molecule like this compound, these methods could be used to investigate various potential reactions, such as its participation in Diels-Alder reactions, where the furan ring can act as a diene. The electronic influence of the phenyl and phenylsulfanyl substituents would be a key factor in the geometry and energy of the transition states.
Activation Energy Calculations and Regioselectivity Prediction
The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a chemical reaction. Computational methods allow for the calculation of these energy barriers, providing quantitative predictions of reaction feasibility. acs.orgnih.gov In the context of this compound, calculating the activation energies for different reaction pathways would reveal the most likely chemical transformations.
Regioselectivity, the preference for one direction of bond-making over another, is a critical aspect of the reactivity of substituted furans. acs.orgconicet.gov.ar For instance, in a Diels-Alder reaction, the substituents on the furan ring and the dienophile will direct the orientation of the cycloaddition. Computational chemistry can predict this regioselectivity by comparing the activation energies of the transition states leading to different regioisomers. researchgate.net
The prediction of regioselectivity is often aided by the analysis of conceptual DFT-based reactivity indices, such as local electrophilicity and nucleophilicity. conicet.gov.ar These indices help to identify the most reactive sites on the interacting molecules. For this compound, the electron-donating or -withdrawing nature of the phenyl and phenylsulfanyl groups would significantly influence the local reactivity of the furan ring, and these indices would be instrumental in predicting the outcome of its reactions. conicet.gov.ar Studies on other substituted furans have successfully used these theoretical tools to explain and predict experimental regioselectivity. acs.orgconicet.gov.ar
| Computational Method | Application in Studying this compound | Illustrative Finding from Related Furan Studies |
| Transition State Optimization (e.g., DFT) | To determine the high-energy structures in potential reactions. | In Diels-Alder reactions of furans, transition states are often found to be asynchronous. researchgate.net |
| Intrinsic Reaction Coordinate (IRC) | To confirm the reaction pathway and mechanism (concerted vs. stepwise). | IRC calculations have shown that some furan cycloadditions proceed through a stepwise mechanism involving a zwitterionic intermediate. nih.gov |
| Activation Energy Calculation | To predict the feasibility and rate of different reactions. | The activation barriers for the ring-opening of 2-furylcarbenes are highly dependent on the nature of the substituent. acs.org |
| Reactivity Indices (e.g., Fukui functions) | To predict the regioselectivity of reactions like cycloadditions. | Local electrophilicity and nucleophilicity indices have successfully predicted the regioselectivity in Diels-Alder reactions of furan derivatives. conicet.gov.ar |
Molecular Dynamics Simulations and Conformational Searching
The three-dimensional structure and flexibility of a molecule are key to its properties and reactivity. Molecular dynamics (MD) simulations provide a computational "microscope" to observe the motion of atoms in a molecule over time. researchgate.net For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable arrangements of the phenyl and phenylsulfanyl groups relative to the furan ring. These simulations can reveal the dynamic nature of the molecule in different environments, such as in various solvents. plos.orgdoaj.org
Applications and Potential Research Avenues of 2 Phenyl 3 Phenylsulfanyl Furan in Advanced Materials and Catalysis
Role as a Synthetic Building Block in Organic Synthesis
Substituted furans are recognized as crucial building blocks for creating a wide array of organic materials and biologically active compounds. rsc.orgmdpi.com The structure of 2-Phenyl-3-(phenylsulfanyl)furan offers multiple reactive sites—the furan (B31954) ring itself, the aryl substituents, and the sulfur atom—making it a valuable precursor for more complex molecular designs.
The furan scaffold is a versatile template for constructing elaborate heterocyclic systems. Furan rings can undergo various transformations, including electrocyclization, annulation, and ring-opening reactions, to yield new molecular frameworks. dtu.dk For instance, furan-fused polyheterocyclic systems can be accessed through the aromatization and electrocyclization of naphthodihydrofuran precursors, demonstrating the utility of the furan core in building polycondensed O-heterocycles. nih.gov
The this compound structure is an ideal starting point for such transformations. The phenylsulfanyl group can be oxidized to the corresponding phenylsulfinyl or phenylsulfonyl groups. This is demonstrated in the synthesis of 2-Phenyl-3-(phenylsulfinyl)naphtho[1,2-b]furan, which is prepared by the oxidation of its 2-phenyl-3-(phenylsulfanyl)naphtho[1,2-b]furan precursor. nih.goviucr.org These oxidized derivatives, such as 2-methyl-3-(phenylsulfonyl)naphtho[1,2-b]furan, are of interest for their structural and potential biological properties. nih.goviucr.org This highlights a key synthetic route where the phenylsulfanyl moiety acts as a handle for further functionalization, paving the way for new families of complex heterocyclic compounds.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to generate complex products, minimizing waste and saving time. cornell.eduum.edu.mt The development of novel MCRs is a significant goal in organic synthesis, particularly for creating libraries of drug-like molecules. cornell.edubeilstein-journals.org
While specific MCRs employing this compound as a reactant are not yet extensively documented, its structural motifs are highly relevant to this field. For example, MCRs are widely used to generate sulfur-containing heterocycles. A notable example is the one-pot, three-component synthesis of 2-amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridines from an aldehyde, malononitrile, and thiophenol. researchgate.net This demonstrates the compatibility of the phenylsulfanyl group within MCR frameworks. Given the multiple reactive sites on this compound, it represents a promising, yet underexplored, building block for the design of new MCRs to access novel and complex heterocyclic scaffolds. acs.org
Exploration in Materials Science
The unique electronic characteristics of furan-based compounds make them attractive candidates for applications in materials science, including plastics, flavorings, and pharmaceuticals. mdpi.com The incorporation of a sulfur linkage and aromatic groups, as in this compound, can be leveraged to design advanced organic materials with specific electronic and photophysical properties.
The design of organic molecules with a donor-π-acceptor (D-π-A) architecture is a powerful strategy for creating functional materials for optoelectronics. semanticscholar.org In these systems, an electron-donating unit is linked to an electron-accepting unit through a π-conjugated bridge, enabling intramolecular charge transfer (ICT). This design allows for the fine-tuning of the material's optical and electronic properties. semanticscholar.org
A prime example of this approach involves a complex derivative that incorporates the 3-(phenylthio)furan core: 2-[4-[(1E)-2-[4-(3,6-Ditert-butyl-9H-carbazol-9-yl)phenyl]-ethenyl]-3-phenylthio-5,5-dimethyl-2(5H)-furanylidene]-propanedinitrile (tBuCBzSPh). semanticscholar.org In this molecule, the carbazole (B46965) unit acts as the electron donor and the furan-based moiety serves as the electron acceptor. semanticscholar.org The successful synthesis and characterization of such compounds demonstrate that the this compound scaffold can be integrated into sophisticated molecular designs to create novel organic materials with properties tailored for specific applications, such as organic light-emitting diodes (OLEDs). semanticscholar.org
The photophysical properties of functional organic materials determine their utility in devices like OLEDs, sensors, and lasers. A significant area of research is focused on materials exhibiting aggregation-induced emission (AIE), where the compound is non-emissive in solution but becomes highly luminescent upon aggregation in the solid state. semanticscholar.org
The aforementioned furan derivative, tBuCBzSPh, is a compelling case study. It is an AIE-active compound with emission in the near-infrared (NIR) biological window. semanticscholar.org This property is highly desirable for applications in bio-imaging and phototherapy. The combination of its strong ICT character and AIE behavior makes it a promising candidate for use in efficient OLEDs and as a medium for random lasers. semanticscholar.org Quantum-chemical calculations have further elucidated the electronic transitions, confirming the D-π-A design and the role of the furan-based acceptor group. semanticscholar.org
| Property | Value | Reference |
|---|---|---|
| Absorption Maximum (λabs) | 516 nm | semanticscholar.org |
| Emission Maximum (λem) | 708 nm | semanticscholar.org |
| Molar Absorption Coefficient (ε) | 40,000 M-1cm-1 | semanticscholar.org |
| Phenomenon | Aggregation-Induced Emission (AIE) | semanticscholar.org |
Catalytic Applications and Ligand Design
The development of novel ligands is crucial for advancing transition-metal catalysis. The electronic and steric properties of a ligand dictate the reactivity and selectivity of the metal center. The sulfur atom in the phenylsulfanyl group of this compound presents an intriguing possibility for its use in ligand design.
Thioether-containing ancillary ligands have been shown to dramatically accelerate palladium-catalyzed C–H alkenylation reactions of various heteroarenes. acs.org The coordination of the thioether to the palladium center can alter the reaction mechanism from a neutral to a more rapid cationic pathway. acs.org This suggests that this compound could potentially serve as a thioether-based ligand, where the sulfur atom coordinates to a metal catalyst. While this specific application has not been reported, the principle is well-established, and the exploration of furan-based thioethers like the title compound as a new class of ligands for cross-coupling and C-H activation reactions is a promising avenue for future research. acs.orgacs.org The combination of a soft thioether donor with the tunable steric and electronic environment provided by the furan and phenyl substituents could lead to novel catalytic systems with unique reactivity.
Investigation of Participation in Catalytic Cycles
The unique combination of a furan ring and a phenylsulfanyl group in this compound suggests its potential involvement in various catalytic cycles. The sulfur atom of the thioether can act as a soft donor, coordinating to transition metals, while the furan ring can participate in a range of organic transformations.
Thioethers have been effectively utilized as directing groups in metal-catalyzed C-H activation and functionalization reactions. For instance, palladium-catalyzed alkenylation of arenes has been achieved using thioethers to direct the reaction to a specific position. acs.org This suggests that the phenylsulfanyl group in this compound could direct transition metals to functionalize the furan or phenyl rings, opening pathways to more complex molecular architectures.
Furthermore, organocatalytic approaches have demonstrated the utility of thioethers in tandem synthesis. Clark and coworkers have reported on a thioether-mediated organocatalytic method where ynenones cyclize in the presence of a nucleophile to form functionalized furans. thieme-connect.com This hints at the possibility of this compound itself, or its derivatives, acting as a catalyst or participating in organocatalytic cycles, potentially through the formation of sulfonium (B1226848) ylide intermediates.
While direct catalytic studies on this compound are scarce, research on related structures provides a basis for predicting its reactivity. For example, a study on the synthesis of heteroaryl-aryl and di-heteroaryl sulfides using a magnetic nanoparticle-supported Cu complex showcased the catalytic formation of C-S bonds. nih.gov Although this study focused on the synthesis of thioethers rather than their use as catalysts, it highlights the compatibility of the thioether linkage with catalytic systems.
The table below summarizes catalytic reactions involving related furan and thioether compounds, providing a framework for potential catalytic applications of this compound.
| Catalyst System | Substrate Type | Product Type | Reference |
| PdCl₂(CH₃CN)₂ / CuCl₂ | 1,3-Dicarbonyl compounds and alkenyl bromides | Functionalized furans | mdpi.com |
| Thioether (organocatalyst) | Ynenones with tethered nucleophiles | Furanyl-substituted cyclic ethers | thieme-connect.com |
| Palladium / S,O-Ligand | Aniline derivatives | para-Olefinated anilines | |
| Fe₃O₄@AMBA-CuI | Heteroaryl iodides and aryl/heteroaryl boronic acids | Heteroaryl-aryl and di-heteroaryl sulfides | nih.gov |
Development as Ligands for Metal-Mediated Transformations
The molecular structure of this compound incorporates multiple potential coordination sites, making it an attractive candidate for development as a ligand in metal-mediated transformations. The sulfur atom of the phenylsulfanyl group is a soft donor atom that can coordinate to a variety of transition metals. Additionally, the oxygen atom of the furan ring can act as a hard donor, and the π-system of the furan and phenyl rings can also engage in coordination. This potential for multidentate coordination could lead to the formation of stable and reactive metal complexes.
The coordination chemistry of ligands containing furan and thioether moieties has been a subject of investigation. For instance, furan- and thiophene-functionalized bis(N-heterocyclic carbene) complexes of iron(II) have been synthesized and characterized, demonstrating the ability of these heterocycles to be incorporated into complex ligand scaffolds. acs.org Similarly, the coordination chemistry of thioether-carboranes on dirhenium carbonyl cluster complexes has been explored, showcasing the role of thioether groups in stabilizing metal clusters. sc.edu
Schiff base ligands derived from furan-2-carboxaldehyde have been used to synthesize a range of transition metal complexes with interesting biological and catalytic properties. scirp.orgmdpi.com These studies underscore the versatility of the furan motif in ligand design. The presence of the phenylsulfanyl group in this compound could further enhance the stability and modify the electronic properties of such metal complexes.
While a dedicated study on the synthesis and coordination chemistry of this compound is not available, the synthesis of the analogous benzofuran (B130515) derivative, 2-Phenyl-3-(phenylthio)benzofuran, has been reported. nih.gov This provides a tangible starting point for the synthesis and subsequent investigation of the coordination behavior of the furan analogue.
The following table presents data on metal complexes formed with related furan- and thioether-containing ligands, illustrating the potential for this compound to act as a versatile ligand.
| Metal Ion | Ligand Type | Coordination Mode | Resulting Complex Geometry | Reference |
| Iron(II) | Furan-functionalized bis(N-heterocyclic carbene) | Bidentate | Distorted Octahedral | acs.org |
| Rhenium | Thioether-carborane | - | Dirhenium carbonyl cluster | sc.edu |
| Nickel(II) | Thioether Schiff base | Hexadentate (N₂S₂O₂) | Octahedral | researchgate.net |
| Cobalt(II), Nickel(II), Copper(II), etc. | Schiff base from Cefotaxime and Isatin | Tridentate | - | scirp.org |
Future Directions and Emerging Research Trends
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel compounds like 2-Phenyl-3-(phenylsulfanyl)furan. These computational tools can analyze vast datasets to identify patterns and predict the properties of virtual compounds, significantly accelerating the research and development process. nih.gov
ML models, particularly deep neural networks (DNNs), are increasingly used in medicinal chemistry and materials science. nih.gov For a specific target, AI algorithms can screen extensive virtual libraries of furan (B31954) derivatives to predict their potential biological activity, toxicity, and physicochemical properties. This predictive power allows researchers to prioritize the synthesis of only the most promising candidates, saving considerable time and resources. For instance, a deep reinforcement learning architecture, combined with multiparameter optimization, can be employed to design new molecules with desired characteristics. nih.gov The application of AI is not limited to property prediction but also extends to synthesis planning. Computer-aided synthesis planning (CASP) tools, based on algorithms like the Monte Carlo tree search, can propose viable synthetic routes to complex molecules by deconstructing them into readily available starting materials. nih.gov
Table 1: Conceptual AI/ML Workflow for Furan Derivative Discovery
| Phase | AI/ML Tool Application | Objective |
|---|---|---|
| Design | Generative Adversarial Networks (GANs), Reinforcement Learning (RL) | Propose novel furan structures with desired properties (e.g., high activity, low toxicity). |
| Screening | Quantitative Structure-Activity Relationship (QSAR) Models, DNNs | Predict biological activity and physicochemical properties of virtual compounds. |
| Synthesis | Retrosynthesis Prediction Algorithms (e.g., CASP) | Identify the most efficient and cost-effective synthetic pathways. nih.gov |
| Optimization | Bayesian Optimization, Active Learning | Refine compound structures and reaction conditions based on experimental feedback. |
The increasing availability of large chemical databases and public domain ML codes is lowering the barrier for researchers to apply these powerful computational methods. nih.gov
Sustainable Synthesis Approaches for Furan Derivatives
A significant trend in chemical synthesis is the development of sustainable and environmentally friendly processes, a field often referred to as "green chemistry". mdpi.comrsc.org This is particularly relevant for furan derivatives, many of which can be derived from biomass. mdpi.comnih.gov Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), which are key platform chemicals produced from plant-based carbohydrates, serve as renewable building blocks for a wide array of furan compounds. mdpi.comnih.govmdpi.com
Sustainable approaches focus on several key areas:
Renewable Feedstocks: Utilizing biomass-derived starting materials like furfural instead of petroleum-based precursors. nih.gov
Green Solvents: Replacing hazardous organic solvents with water, ionic liquids (ILs), or deep eutectic solvents (DESs). acs.orgfrontiersin.org Functionalized acidic ionic liquids can act as both solvent and catalyst in the dehydration of sugars to form furan precursors. frontiersin.org
Catalysis: Employing heterogeneous catalysts, such as zeolites and non-noble metals (e.g., Fe, Co, Ni, Cu), which can be easily recovered and reused, minimizing waste. nih.gov Enzymatic catalysis, using enzymes like lipases, offers a highly selective and energy-efficient route for polymerizations and other transformations under mild conditions. rsc.orgacs.org
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus reducing waste.
Table 2: Comparison of Synthetic Approaches for Furan Derivatives
| Parameter | Traditional Synthesis | Sustainable Synthesis |
|---|---|---|
| Starting Materials | Petroleum-based | Biomass-derived (e.g., furfural, 5-HMF) mdpi.com |
| Solvents | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Supercritical CO₂ frontiersin.org |
| Catalysts | Homogeneous, precious metals | Heterogeneous (zeolites), non-noble metals, enzymes nih.gov |
| Energy Input | High temperature and pressure | Mild conditions, lower energy consumption acs.org |
| Waste Generation | High (poor E-factor) | Minimized, high atom economy |
The development of one-pot, multicatalytic processes that convert renewable resources directly into functionalized furan derivatives represents a significant step towards a more sustainable chemical industry. rsc.org
Advanced In Silico Modeling for Structure-Reactivity Relationships
For substituted furans, these models can be used to:
Predict Reaction Sites: Calculate electron density and molecular orbital energies (e.g., HOMO/LUMO) to predict which atoms are most likely to participate in electrophilic or nucleophilic attacks.
Elucidate Reaction Mechanisms: Map the entire energy profile of a chemical reaction, including transition states and intermediates. For example, DFT studies can clarify the role of protonated species in superacid-catalyzed reactions involving furans. mdpi.com
Analyze Spectroscopic Data: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the structural confirmation of newly synthesized compounds.
Table 3: Applications of In Silico Modeling for Furan Derivatives
| Modeling Technique | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Mechanism Elucidation | Understanding transition states and intermediates in reactions like Friedel-Crafts alkylation. mdpi.com |
| Molecular Dynamics (MD) | Solvation Effects | Simulating the behavior of the furan derivative in different solvents to predict solubility and conformational changes. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Characterizing the nature of chemical bonds within the molecule, including weaker non-covalent interactions. |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Prediction | Calculating electronic transitions to predict UV-Vis absorption spectra. |
These computational tools allow for a deep, rational understanding of chemical behavior, guiding experimental work and enabling the design of more efficient and selective reactions.
Exploration of New Reaction Manifolds
The synthesis of highly substituted and functionally diverse furan derivatives necessitates the continuous development of novel synthetic methods. researchgate.net Research in this area is focused on creating new reaction manifolds that offer greater efficiency, selectivity, and broader substrate scope.
Emerging strategies include:
Transition-Metal Catalysis: The use of catalysts based on gold, cobalt, and palladium has enabled a variety of new transformations, including cycloisomerizations and cross-coupling reactions, to build the furan core. mdpi.comresearchgate.net
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form complex products, offering high efficiency and atom economy. Metal-free MCRs have been developed for constructing diverse functionalized furans from simple precursors. researchgate.net
Photoredox Catalysis: This technique uses light energy to drive chemical reactions, often under very mild conditions. It has been successfully applied to the functionalization of furan rings, for example, in fluoroalkylation reactions. nih.gov
Superelectrophilic Activation: The use of superacids, such as trifluoromethanesulfonic acid (TfOH), can generate highly reactive intermediates, enabling reactions that are not possible under conventional acidic conditions, such as the hydroarylation of furan derivatives. mdpi.com
These advanced synthetic tools provide access to previously unattainable furan structures, paving the way for the discovery of new materials and biologically active compounds. studysmarter.co.uk
Table 4: Emerging Reaction Types for Furan Synthesis & Functionalization
| Reaction Type | Description | Example Application |
|---|---|---|
| Cycloisomerization | An intramolecular reaction where an acyclic starting material is converted into a cyclic product (the furan ring). researchgate.net | Gold-catalyzed cyclization of en-yne ketones. |
| [3+2] Cycloaddition | A reaction where a three-atom component and a two-atom component combine to form a five-membered ring. | Cobalt-catalyzed assembly of unsaturated hydrocarbons and β-dicarbonyls. researchgate.net |
| Radical Fluoroalkylation | Introduction of a fluoroalkyl group onto the furan ring via a radical intermediate, often initiated by photoredox catalysis. nih.gov | Synthesis of 5-fluoroalkylated furans. nih.gov |
| Superacid-Catalyzed Hydroarylation | The addition of an aromatic ring across a double bond in a furan side chain, activated by a superacid. mdpi.com | Reaction of 3-(furan-2-yl)propenoic acids with arenes. mdpi.com |
Q & A
Q. What are the common synthetic routes for 2-Phenyl-3-(phenylsulfanyl)furan, and what analytical techniques validate its purity and structure?
- Synthesis : The Feist-Benary cyclization is a key method for synthesizing furan derivatives. For example, analogous compounds like 3-acyl-2-alkenylfurans are synthesized via reactions involving nBuLi and aldehydes (e.g., benzaldehyde), yielding products with >98% stereoselectivity .
- Validation :
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm) and furan ring signals (e.g., δ 6.5–7.0 ppm for vinyl protons) .
- IR Spectroscopy : Absorbances at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) matches calculated molecular weights (e.g., [M⁺] = 255.198) .
Q. Which spectroscopic methods are employed for structural characterization, and how are data interpreted?
- NMR : Assignments of diastereotopic protons (e.g., E/Z isomers) rely on coupling constants (e.g., J = 15–16 Hz for trans-vinyl protons) .
- UV-Vis : Absorption maxima (~250–300 nm) correlate with π→π* transitions in conjugated furan systems .
- X-ray Diffraction : Unit cell parameters (e.g., monoclinic P2₁/n space group, a = 10.123 Å, β = 99.7°) confirm crystal symmetry .
Q. What software tools are essential for crystallographic analysis of this compound?
- SHELX Suite : Used for structure refinement (SHELXL) and phasing (SHELXD/SHELXE), particularly for high-resolution or twinned data .
- ORTEP-III : Generates thermal ellipsoid diagrams to visualize atomic displacement parameters (e.g., anisotropic displacement ellipsoids at 50% probability) .
Advanced Research Questions
Q. How do intermolecular interactions influence the solid-state packing of this compound derivatives?
- π–π Stacking : Adjacent naphthofuran rings exhibit centroid-to-centroid distances of ~3.61 Å, stabilizing crystal lattices .
- C–H···O Bonds : Weak hydrogen bonds (e.g., C–H···O, 2.50 Å) and van der Waals interactions contribute to packing stability .
- Dihedral Angles : Planarity deviations (<0.06 Å) and inter-ring angles (e.g., 25.2° between naphthofuran and phenyl rings) affect molecular alignment .
Q. What are the proposed oxidation pathways for furan derivatives, and how are reactive intermediates identified?
- Mechanism : Furan oxidation via OH or NO₃ radicals generates reactive intermediates like cis-2-butene-1,4-dial, detected using isotopic labeling (e.g., [¹³C₄]-furan) and GC-MS .
- Metabolite Tracking : Urinary excretion profiles of labeled vs. unlabeled metabolites distinguish exogenous exposure from endogenous formation .
Q. How does the compound’s toxicity correlate with its metabolic activation?
- Toxic Metabolite : cis-2-Butene-1,4-dial, a reactive epoxide, binds to cellular macromolecules, inducing hepatic tumors in rodents. Dose-response studies show a narrow margin (~2,000-fold) between human exposure and carcinogenic thresholds .
- Biomarkers : Quantifying urinary thiol conjugates (e.g., N-acetyl-L-cysteine adducts) links exposure levels to metabolic activation .
Q. How can researchers resolve contradictions between computational predictions and experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
